

# Domain 1: 5-HT2A Receptor Pharmacology & Structural Engineering

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## Compound of Interest

Compound Name:	<i>[1-(2-Methoxyphenyl)propyl] (methyl)amine</i>
CAS No.:	104178-98-5
Cat. No.:	B2817739

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The serotonin 2A (5-HT2A) receptor is the primary target for serotonergic phenethylamines. Understanding the structure-activity relationship (SAR) of this interaction is critical for designing functionally selective ligands that can maximize therapeutic efficacy while minimizing off-target effects.

**Mechanistic Causality in SAR:** The phenethylamine scaffold consists of a phenyl ring bound to an amino group via an ethyl chain. Research demonstrates that substitutions at the para position (C4) with halogens or alkyl groups significantly enhance 5-HT2A binding affinity[1]. Furthermore, recent crystallographic and molecular modeling studies have identified a druggable hydrophobic tunnel situated between transmembrane helices 4 and 5 of the 5-HT2A receptor. Phenethylamine analogs with 4-substituents containing at least four heavy atoms achieve high agonist potency by protruding into and stabilizing this specific tunnel[2].

Additionally, the addition of an N-benzyl group (such as in the NBOMe series) shifts the binding affinity from the nanomolar to the subnanomolar range[3]. The N-(2-hydroxybenzyl) and N-(2-methoxybenzyl) substitutions force the ligand into a conformation that optimally engages

secondary binding pockets within the receptor, dramatically increasing both affinity and functional intrinsic activity[3].

Table 1: Impact of Structural Substitutions on 5-HT2A Binding Affinity

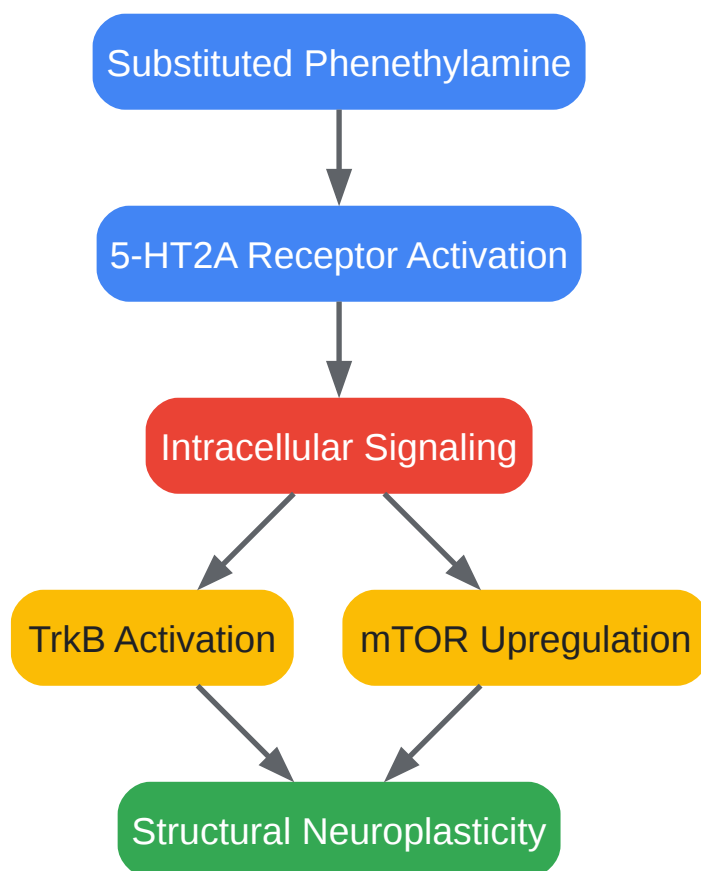
Compound Class	Structural Modification	5-HT2A Affinity ( )	Functional Activity
Standard Phenethylamine (e.g., 2C-B)	4-bromo, 2,5-dimethoxy	~1-10 nM	Partial to Full Agonist
N-Benzyl Phenethylamine	N-(2-methoxybenzyl) addition	< 1.0 nM	High Potency Agonist
N-Hydroxybenzyl Phenethylamine	N-(2-hydroxybenzyl) addition	~0.29 nM	>400-fold 5-HT2A selectivity

Data synthesized from binding affinity assays of constrained and N-benzyl phenethylamine derivatives[3].

## Domain 2: Psychoplastogens and Structural Neuroplasticity

A groundbreaking frontier in phenethylamine research is their classification as "psychoplastogens"—compounds capable of rapidly promoting structural and functional neural plasticity[4]. Unlike traditional SSRIs which require weeks to exert neurotrophic effects, substituted phenethylamines (such as DOI and MDMA) induce rapid neuritogenesis, spinogenesis, and synaptogenesis[5],[4].

**Signaling Convergence:** The psychoplastogenic effect of phenethylamines is strictly dependent on 5-HT2A receptor activation, which subsequently initiates an intracellular cascade that converges on the Tropomyosin receptor kinase B (TrkB) and the mammalian target of rapamycin (mTOR) pathways[5],[4]. This convergence is the mechanistic engine driving rapid dendritic arborization.



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Figure 1: 5-HT2A-mediated psychoplastic signaling converging on TrkB and mTOR.

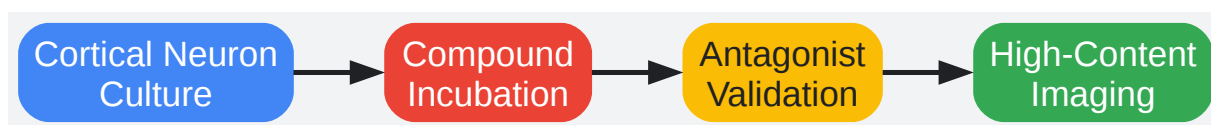
## Experimental Protocol: In Vitro Assessment of Phenethylamine-Induced Neuritogenesis

To rigorously quantify the psychoplastic potential of novel phenethylamines, researchers must utilize a self-validating high-content imaging workflow.

- Primary Cortical Culture: Isolate embryonic (E18) rat cortical neurons. Causality: Primary cultures natively express the necessary stoichiometric ratios of 5-HT2A and TrkB receptors required to observe physiological plasticity, unlike immortalized cell lines.
- Compound Incubation & Antagonist Validation: Treat neurons with the target phenethylamine (e.g., 10

M) for 24-72 hours. Crucial Step: Parallel wells must be co-incubated with Ketanserin (a selective 5-HT<sub>2A</sub> antagonist). Causality: If Ketanserin abolishes the dendritic growth, it validates that the plasticity is receptor-mediated and not an artifact of off-target cellular stress.

- Immunofluorescence Staining: Fix and stain cells using Microtubule-Associated Protein 2 (MAP2) to visualize dendritic arbors, and VGLUT1 for presynaptic puncta.
- High-Content Sholl Analysis: Utilize automated confocal imaging to perform Sholl analysis, quantifying the number of dendritic intersections radiating from the soma.



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Figure 2: Self-validating high-throughput workflow for quantifying neuritogenesis.

## Domain 3: TAAR1 Agonism in Schizophrenia

Beyond serotonergic targets, phenethylamine derivatives are revolutionizing the treatment of schizophrenia via Trace Amine-Associated Receptor 1 (TAAR1) agonism. Traditional antipsychotics rely heavily on Dopamine D<sub>2</sub> receptor antagonism, which inevitably causes severe metabolic syndrome and extrapyramidal (motor) side effects[6].

TAAR1 agonists represent a paradigm shift. By activating TAAR1—which is localized within central dopamine reward pathways—these compounds modulate dopaminergic tone and regulate D<sub>2</sub>-receptor signaling without directly blocking the D<sub>2</sub> receptor[7].

Two major phenethylamine-derived TAAR1 agonists are currently in advanced clinical development:

- Ulotaront: A TAAR1 full agonist (with 5-HT<sub>1A</sub> agonist activity) currently in Phase 3 trials. It has demonstrated significant reductions in both positive and negative symptoms of schizophrenia without the metabolic side effects of traditional therapies[6],[8].

- Ralmitaront: A TAAR1 partial agonist currently undergoing Phase 2 evaluation for schizoaffective disorders[8],[7].

## Domain 4: MDMA-Assisted Therapy for PTSD

The most clinically advanced application of a substituted phenethylamine is the use of 3,4-Methylenedioxymethamphetamine (MDMA) for severe Post-Traumatic Stress Disorder (PTSD). MDMA acts as a potent monoamine releaser and reuptake inhibitor, acutely dampening amygdala reactivity while enhancing prefrontal cortex processing, thereby allowing patients to process traumatic memories without overwhelming fear[9].

The Multidisciplinary Association for Psychedelic Studies (MAPS) recently completed two pivotal Phase 3 clinical trials (MAPP1 and MAPP2), establishing MDMA-assisted therapy as a breakthrough intervention,[10].

Table 2: Efficacy of MDMA-Assisted Therapy in Phase 3 Trials

Trial Designation	Patient Population	MDMA Arm: Loss of PTSD Diagnosis	Placebo Arm: Loss of PTSD Diagnosis	Effect Size (Cohen's d)
MAPP1 (2021)	Severe PTSD (n=90)	67.0%	32.0%	0.91
MAPP2 (2023)	Mod/Severe PTSD (n=104)	71.2%	47.6%	Statistically Significant

Data derived from MAPS MAPP1 and MAPP2 Phase 3 randomized, double-blind, placebo-controlled trials,[10]. The robust effect size (d=0.91) in MAPP1 outpaces any currently available PTSD pharmacotherapy.

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